DL-2-Bornanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

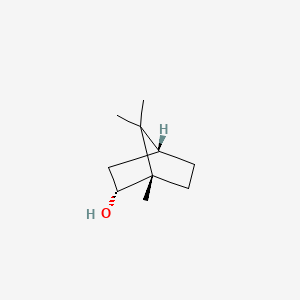

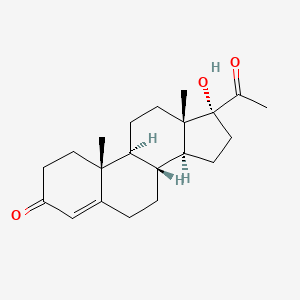

DL-2-Bornanol, also known as 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic organic compound with the molecular formula C10H18O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant camphor-like aroma and is commonly found in essential oils extracted from plants such as Borneol camphor. This compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-2-Bornanol can be synthesized through several methods. One common synthetic route involves the reduction of camphor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of camphene, a process that involves the addition of hydrogen to camphene in the presence of a catalyst such as palladium or platinum. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: DL-2-Bornanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.

Reduction: The compound can be reduced to isoborneol using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents and acids.

Major Products Formed:

Oxidation: Camphor.

Reduction: Isoborneol.

Substitution: Halogenated derivatives and other substituted products.

Aplicaciones Científicas De Investigación

DL-2-Bornanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: this compound is investigated for its role in enhancing drug delivery across biological barriers, such as the blood-brain barrier.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mecanismo De Acción

DL-2-Bornanol exerts its effects through various mechanisms:

Permeation Enhancement: It alters cell membrane lipid structures and modulates ATP binding cassette transporters, facilitating the passage of drugs across biological barriers.

Anti-inflammatory: The compound can modulate inflammatory pathways, reducing inflammation and promoting healing.

Comparación Con Compuestos Similares

DL-2-Bornanol is often compared with other similar compounds such as:

Borneol: A naturally occurring enantiomer of this compound with similar properties but different stereochemistry.

Isoborneol: An isomer of this compound that differs in the position of the hydroxyl group.

Camphor: An oxidized form of this compound with distinct applications and properties.

Uniqueness: this compound’s unique combination of chiral properties and its ability to enhance drug delivery across biological barriers make it particularly valuable in pharmaceutical research and development.

Propiedades

Número CAS |

6627-72-1 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m1/s1 |

Clave InChI |

DTGKSKDOIYIVQL-NQMVMOMDSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](C1(C)C)C[C@H]2O |

SMILES canónico |

CC1(C2CCC1(C(C2)O)C)C |

Punto de ebullición |

212 °C Sublimes |

Color/Form |

White to off-white crystals White translucent lumps White solid Tablets from petroleum ethe |

Densidad |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ 1.10 g/cm cu at 20 °C |

Punto de inflamación |

150 °F (60 °C) /closed cup/ |

melting_point |

202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 216 °C Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/ Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/ Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ |

Descripción física |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid Other Solid White translucent solid; [Hawley] White solid; [Hawley] Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS] White to off-white crystals; piney camphoraceous aroma |

Solubilidad |

In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/ In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/ Insoluble in water More soluble in most solvents than borneol Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

Presión de vapor |

0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

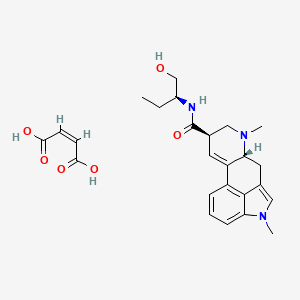

![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)

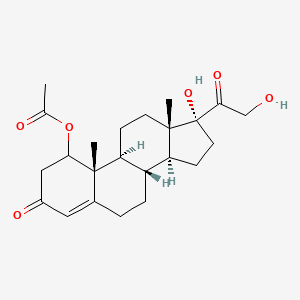

![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)

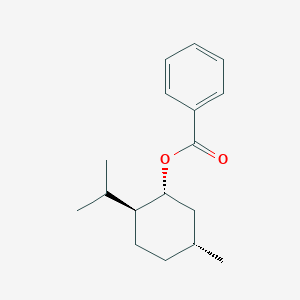

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)

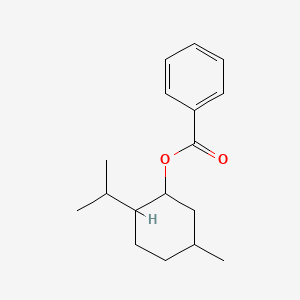

![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)